molecular formula C₁₄H₁₁D₆N₃O₂ B1159424 5,6-Orthoquinone Primaquine-d6

5,6-Orthoquinone Primaquine-d6

Cat. No.: B1159424
M. Wt: 265.34
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Significance of Quinone Structures in Biological Systems

Quinones are a class of organic compounds characterized by a conjugated cyclic dione (B5365651) structure. libretexts.orgontosight.ai They are not aromatic, but their chemistry is closely linked to aromatic arenols through ready interconversion. libretexts.org This chemical relationship underpins their significant and diverse roles within biological systems. libretexts.orgwikipedia.org

Quinones are fundamental components of various biological processes, most notably as electron acceptors in electron transport chains essential for photosynthesis (plastoquinone, phylloquinone) and aerobic respiration (ubiquinone). wikipedia.org Their ability to participate in redox reactions, cycling between quinone, semiquinone radical, and hydroquinone (B1673460) forms, is central to their function. libretexts.orgnih.govmdpi.com This redox activity is also implicated in their pharmacological effects. wikipedia.orgmdpi.com

Beyond their role in energy metabolism, quinones are involved in blood coagulation (Vitamin K) and are found as natural pigments in a wide array of organisms. libretexts.orgwikipedia.org The chemical reactivity of quinones, particularly their electrophilicity, allows them to interact with biological macromolecules. nih.govmdpi.com They can undergo Michael addition reactions with nucleophiles like those found in proteins and nucleic acids. nih.gov This reactivity is a key factor in both their therapeutic applications and their potential toxicological properties. nih.govmdpi.com

Rationale for Research into Metabolically Derived Orthoquinones

Ortho-quinones are a specific type of quinone where the two carbonyl groups are in adjacent (1,2) positions on the ring. libretexts.org They are often formed in biological systems through the oxidation of phenolic compounds, such as catecholamines, by enzymes like tyrosinase or through interactions with metal ions. mdpi.comnih.gov These metabolically generated ortho-quinones are often highly reactive and can be more transient than their 1,4-quinone counterparts. libretexts.orgmdpi.com

Research into metabolically derived ortho-quinones is driven by their significant biological implications. They are considered ultimate toxins in some contexts, capable of inducing cytotoxic, immunotoxic, and genotoxic effects. nih.gov Their high reactivity stems from their electrophilic nature and their ability to redox cycle, which can lead to the generation of reactive oxygen species (ROS). nih.gov This ROS production can cause oxidative damage to essential cellular components like lipids, proteins, and DNA. nih.gov

Furthermore, ortho-quinones can covalently bind to biological macromolecules, such as proteins and DNA, through Michael addition reactions, forming adducts that can disrupt cellular function. nih.govconicet.gov.ar The study of these reactive metabolites is crucial for understanding the mechanisms of toxicity for a variety of parent compounds, including environmental pollutants and some pharmaceuticals. nih.govconicet.gov.ar The instability of many ortho-quinones necessitates research into their reaction pathways and the identification of more stable surrogate markers for their formation. mdpi.comnih.gov

Utility of Deuterated Analogs in Mechanistic Biochemical Investigations and Analytical Sciences

Deuterium (B1214612), a stable isotope of hydrogen, serves as a valuable tool in biochemical and analytical research. acs.org Replacing hydrogen with deuterium in a molecule, a process known as deuteration, creates a deuterated analog. This substitution is a bio-isosteric replacement, meaning it generally does not significantly alter the molecule's shape or biological activity. beilstein-journals.org However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net

This difference in bond strength leads to the kinetic isotope effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond, particularly if this bond cleavage is the rate-determining step of a reaction. acs.org This property is extensively exploited in several areas of research:

Mechanistic Studies: The KIE is a powerful tool for elucidating reaction mechanisms. By observing how deuteration at specific positions affects the rate of a reaction, researchers can infer which bonds are broken in the rate-limiting step. acs.org

Metabolic Studies: In drug metabolism research, deuteration is used to investigate the sites of metabolic oxidation, which are often mediated by cytochrome P450 enzymes. cdnsciencepub.com By slowing down metabolism at a specific site, researchers can identify metabolic "soft spots" and understand how a drug is broken down in the body. beilstein-journals.org This can lead to the design of drugs with improved pharmacokinetic profiles, such as a longer half-life. beilstein-journals.orgresearchgate.net

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. mdpi.com Because they are chemically identical to the analyte but have a different mass, they can be used to accurately quantify the amount of the non-deuterated compound in a sample. mdpi.com

The use of deuterated analogs has become increasingly important in drug discovery and development, with the first deuterated drug, deutetrabenazine, receiving FDA approval. acs.orgresearchgate.net

Historical Trajectories in Primaquine (B1584692) Metabolism Research and the Identification of 5,6-Orthoquinone Primaquine as a Key Research Target

The study of primaquine metabolism has been a long-standing area of research, driven by the compound's activity and associated toxicities. d-nb.infonih.gov It has long been understood that the effects of primaquine are linked to its reactive metabolites, which were initially thought to be formed primarily through cytochrome P450-mediated pathways in the liver. d-nb.infonih.gov

A significant breakthrough in this field was the identification of primaquine-5,6-orthoquinone as a major metabolite. d-nb.info This metabolite is formed from the oxidative demethylation of 5-hydroxyprimaquine (B3272956). nih.govresearchgate.net Research has indicated that primaquine-5,6-orthoquinone represents the oxidative pathway responsible for both the desired therapeutic activity and the hematotoxicity of primaquine. d-nb.info

Further studies have revealed that the formation of this crucial metabolite is not limited to the liver. Evidence now shows that primaquine-5,6-orthoquinone can be generated directly within human erythrocytes, likely through non-enzymatic processes involving reactive oxygen species. d-nb.infonih.gov This finding was significant as it provided a potential explanation for how primaquine can exert its effects and toxicity directly in the bloodstream, independent of hepatic metabolism. d-nb.info

Due to the inherent instability of the primary active metabolite, 5-hydroxyprimaquine, the more stable 5,6-orthoquinone has become a key research target and a valuable surrogate marker in pharmacokinetic studies. nih.govmdpi.com The ability to detect and measure 5,6-orthoquinone in biological samples, such as urine, allows researchers to quantify the extent of the active metabolic pathway. nih.gov This has important implications for understanding inter-individual variability in response to primaquine, which is often linked to genetic polymorphisms in metabolic enzymes like CYP2D6. nih.govmdpi.com

Properties

Molecular Formula

C₁₄H₁₁D₆N₃O₂

Molecular Weight

265.34

Synonyms

8-((5-Aminopentan-2-yl)quinoline-5,6-dione-d6;  8-[(4-amino-1-methylbutyl)amino]-5,6-Quinolinedione

Origin of Product

United States

Analytical Characterization and Quantification of 5,6 Orthoquinone Primaquine D6

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is essential for isolating 5,6-Orthoquinone Primaquine-d6 from complex biological matrices such as plasma, urine, and erythrocytes. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) is the predominant technique due to its high resolution, speed, and sensitivity. mdpi.com

UHPLC systems provide rapid and efficient separation of 5,6-Orthoquinone Primaquine (B1584692) from its parent drug, primaquine, and other related metabolites. mdpi.com A common methodology involves coupling a UHPLC system with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comnih.gov The chromatographic separation is typically achieved using columns with sub-2 µm particles, which enhances separation efficiency. nih.gov

One validated method utilizes a Hypersil GOLD aQ C18 column under isocratic conditions. nih.govresearchgate.net The mobile phase consists of an optimized ratio of methanol, water, and acetonitrile with 0.1% formic acid, delivered at a constant flow rate. mdpi.comnih.gov Under these conditions, 5,6-Orthoquinone Primaquine has a significantly shorter retention time (approximately 0.8 minutes) compared to the more lipophilic parent compound, primaquine (approximately 1.6 minutes), allowing for clear resolution. mdpi.comnih.gov The chromatographic behavior of the deuterated this compound is expected to be virtually identical to its non-deuterated counterpart under the same conditions.

ParameterConditionReference
Instrument UHPLC system (e.g., UltiMate 3000) nih.gov
Column Hypersil GOLD aQ C18 (100 x 2.1 mm, 1.9 µm) nih.govresearchgate.net
Mobile Phase Isocratic mixture of methanol, water, and acetonitrile with 0.1% formic acid mdpi.comnih.gov
Flow Rate 0.4 mL/min mdpi.comnih.gov
Column Temperature 25 °C nih.gov
Retention Time (5,6-Orthoquinone Primaquine) ~0.8 min mdpi.comnih.gov

Reversed-phase chromatography is the standard and most effective mode for the isolation and analysis of 5,6-Orthoquinone Primaquine from aqueous biological samples. mdpi.comnih.gov The use of C18-functionalized silica columns, such as the Hypersil GOLD aQ C18 or a high-strength silica (HSS) column, demonstrates the utility of this approach. nih.govnih.gov The polar nature of the orthoquinone functional group results in weaker retention on the nonpolar stationary phase compared to the parent drug, primaquine, leading to earlier elution when using polar mobile phases. nih.gov

While normal-phase chromatography is a powerful separation technique, it is less commonly applied for this specific analysis, primarily because clinical and biological samples are aqueous in nature. Sample preparation for normal-phase chromatography would require extraction into nonpolar organic solvents, which can be complex and may introduce variability. Therefore, reversed-phase UHPLC remains the methodology of choice for its compatibility with biological matrices and high performance.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the definitive tool for the structural confirmation and quantification of this compound.

Tandem mass spectrometry (MS/MS) is indispensable for the selective and sensitive quantification of 5,6-Orthoquinone Primaquine. The technique involves the selection of a specific precursor ion, its fragmentation via collision-induced dissociation, and the monitoring of a characteristic product ion. This process, known as selected reaction monitoring (SRM), provides high specificity by filtering out background noise.

Interestingly, multiple studies consistently use a precursor ion of m/z ~260 for the quantification of 5,6-Orthoquinone Primaquine, which corresponds to the mass of protonated primaquine, not the orthoquinone metabolite (theoretical [M+H]⁺ of m/z 288.1). nih.govolemiss.edu This suggests a consistent in-source fragmentation event where the protonated orthoquinone (m/z 288) undergoes a neutral loss of carbon monoxide (CO, 28 Da) to generate the stable m/z 260 ion, which is then selected for MS/MS analysis. nih.govolemiss.edu The most common transition monitored for quantification is the fragmentation of the m/z 260 ion to a product ion at m/z 175. nih.govolemiss.edu This fragment represents the quinolinium core structure after the loss of the aminopentane side chain.

For the deuterated internal standard, this compound, the six deuterium (B1214612) atoms on the side chain increase the mass of the precursor ion. The resulting transition used for its quantification would be m/z 266 → 175, as the deuterium labels are lost with the side chain and the quinolinium core fragment remains unchanged.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Monitored TransitionReference
5,6-Orthoquinone Primaquine260.2 (putative in-source fragment)175.0260.2 > 175.0 nih.govolemiss.edu
This compound266.2 (putative in-source fragment)175.0266.2 > 175.0 olemiss.edu

High-Resolution Mass Spectrometry (HRMS), often utilizing Quadrupole Time-of-Flight (QToF) instruments, provides highly accurate mass measurements, enabling the determination of elemental formulas for parent drugs and their metabolites. This capability is crucial for confirming the identity of novel or unexpected metabolites.

For 5,6-Orthoquinone Primaquine, the theoretical exact mass of the protonated molecule ([C₁₅H₁₇N₃O₃+H]⁺) is 288.1343. HRMS analysis can confirm this mass with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass. Although analytical literature often focuses on the m/z 260 ion for quantification, HRMS is the tool that would be used to originally identify the authentic m/z 288 metabolite and characterize its subsequent fragmentation pathways. d-nb.info

In the context of this compound, HRMS would be used to confirm its successful synthesis and isotopic purity by measuring its exact mass. The theoretical exact mass for the protonated deuterated compound ([C₁₅H₁₁D₆N₃O₃+H]⁺) is 294.1720.

Spectroscopic Analysis of this compound

While chromatographic and mass spectrometric data are paramount for quantification and identification in complex mixtures, other spectroscopic techniques provide fundamental structural information. Although detailed spectroscopic datasets for 5,6-Orthoquinone Primaquine are not widely published in the context of bioanalysis, their roles are critical in the initial characterization of reference standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. NMR analysis has been used to confirm that the metabolite exists in the 5,6-orthoquinone tautomeric form rather than other potential isomers, such as a 6-hydroxy, 5,8-quinone imine. asm.org For this compound, NMR would be used to confirm the position and extent of deuterium incorporation. Other techniques like UV-Vis spectroscopy would provide information about the chromophore of the quinone system, which is distinct from the parent primaquine, aiding in detection and initial characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation and Structure Verification

In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (²H) results in the disappearance of the corresponding signal from the spectrum at that specific chemical shift. By comparing the ¹H NMR spectrum of 5,6-Orthoquinone Primaquine with that of its d6 isotopologue, the exact positions of deuterium labeling can be confirmed by identifying the absent proton signals. For more complex structures or where signal overlap occurs, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are utilized. nih.gov These techniques help to resolve complex spin systems and definitively assign proton and carbon signals, thereby verifying the integrity of the carbon skeleton and confirming the sites of deuteration. nih.gov

Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. The resulting spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling. The combination of ¹H and ²H NMR provides a comprehensive and definitive confirmation of the structure and isotopic labeling pattern of this compound.

Table 1: Hypothetical NMR Data for Deuterium Position Confirmation

TechniqueExpected Observation for this compoundPurpose
¹H NMR Disappearance of specific proton signals compared to the unlabeled compound.Confirms the location of deuterium substitution.
²H NMR Presence of signals at chemical shifts corresponding to the labeled positions.Directly detects the deuterium nuclei.
2D NMR (e.g., HSQC) Correlation peaks between specific ¹³C and ¹H nuclei are absent at deuterated sites.Verifies the carbon framework and confirms labeling sites.

UV-Visible Spectroscopy and Fourier Transform Infrared (FT-IR) Spectroscopy for Quinone Moiety Characterization

Spectroscopic methods like UV-Visible (UV-Vis) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful for characterizing specific functional groups within a molecule, such as the ortho-quinone moiety of this compound. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. florajournal.com Conjugated systems, such as the aromatic and quinone rings in 5,6-Orthoquinone Primaquine, exhibit characteristic absorption bands. The ortho-quinone moiety is expected to produce distinct absorption maxima in the UV-Vis spectrum, which can be used for its identification and characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. florajournal.com Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." nih.gov For this compound, the most prominent and diagnostic signals in the FT-IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups of the ortho-quinone ring. nih.gov These typically appear as strong absorption bands in the region of 1650-1680 cm⁻¹. The exact position of these bands provides information about the electronic environment of the quinone moiety.

Table 2: Expected Spectroscopic Features for the Quinone Moiety

Spectroscopic TechniqueCharacteristic FeatureWavelength/Wavenumber RangeInformation Provided
UV-Visible Spectroscopy π → π* and n → π* transitions200-750 nmConfirmation of the conjugated ortho-quinone system.
FT-IR Spectroscopy C=O stretching vibrations1650-1680 cm⁻¹Direct evidence of the carbonyl functional groups of the quinone. researchgate.net

Application of Deuterated Standards in Quantitative Bioanalytical Methods

Stable isotope-labeled compounds are considered the "gold standard" for internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. scispace.comnih.gov

Utilization of this compound as an Internal Standard for Enhanced Analytical Accuracy

The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample processing and instrumental analysis. scispace.com this compound is an ideal IS for the quantification of its non-deuterated (or "light") counterpart. Because it is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, cleanup, and chromatographic separation. scispace.com

However, due to the mass difference from the six deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to every sample, including calibration standards and quality controls, at the beginning of the sample preparation process, any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte and the IS proportionally. koreamed.org The final quantification is based on the ratio of the analyte's response to the IS's response, which remains constant even if absolute signal intensities vary. This significantly improves the accuracy, precision, and robustness of the bioanalytical method. researchgate.net

Method Validation Parameters: Linearity, Recovery, and Matrix Effects in Biological Sample Analysis

Bioanalytical method validation is essential to ensure the reliability of quantitative data. The use of a deuterated internal standard like this compound is crucial in assessing key validation parameters.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response over a defined range. A calibration curve is generated by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration. The use of an IS helps to ensure a linear and reproducible response. nih.gov

Recovery: Recovery measures the efficiency of the analyte extraction process from the biological matrix (e.g., plasma, urine). It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. While the IS is expected to have a similar recovery to the analyte, evaluating this parameter is critical to ensure the extraction procedure is efficient and reproducible. nih.govmdpi.com A stable isotope-labeled IS can effectively compensate for analyte loss during sample preparation. nih.gov

Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. koreamed.orgmyadlm.org This "matrix effect" can significantly impact accuracy. researchgate.net The matrix factor is assessed by comparing the analyte's response in the presence of matrix components to its response in a clean solution. Since the deuterated IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. Therefore, using the analyte/IS response ratio effectively normalizes and corrects for these matrix-induced variations, ensuring reliable quantification. koreamed.orgmyadlm.org

Table 3: Role of this compound in Method Validation

Validation ParameterDefinitionHow the Internal Standard is Used
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.The calibration curve is based on the analyte/IS response ratio, improving linearity and reproducibility.
Recovery The efficiency of the analytical procedure in extracting the analyte from the biological matrix.The IS tracks the analyte through the extraction process; the ratio corrects for incomplete or variable recovery. mdpi.com
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components. mdpi.comThe IS experiences the same ion suppression or enhancement as the analyte, allowing the response ratio to correct for this effect. koreamed.orgmyadlm.org

Mechanistic Studies of 5,6 Orthoquinone Primaquine D6 Formation and Reactivity in Model Systems

Enzymatic Pathways of Formation In Vitro

The initial and rate-limiting step in the bioactivation of primaquine (B1584692) to its orthoquinone metabolite is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the key isoform. nih.govresearchgate.netfrontiersin.orgmdpi.com In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally demonstrated that CYP2D6 is responsible for the hydroxylation of the primaquine molecule at the 5-position of the quinoline (B57606) ring, forming 5-hydroxyprimaquine (B3272956). researchgate.netnih.govnih.gov This hydroxylation is an essential activation step, as 5-hydroxyprimaquine is the direct precursor to the orthoquinone. mdpi.comasm.orgasm.org

The metabolic activation is not solely dependent on CYP2D6; cytochrome P450 reductase (CPR) also plays a role in the process. nih.gov The enzymatic activity of CYP2D6 is highly polymorphic in the human population, leading to different metabolic phenotypes, such as poor, intermediate, normal, and ultrarapid metabolizers. frontiersin.orgresearchgate.net This genetic variability can significantly impact the extent of 5-hydroxyprimaquine formation and, consequently, the levels of the downstream 5,6-orthoquinone, potentially affecting both the drug's efficacy and toxicity. nih.govasm.org Studies have shown a correlation between reduced CYP2D6 activity and lower concentrations of phenolic metabolites, which are theorized to be integral for primaquine's efficacy. nih.gov

The process begins with the CYP2D6-mediated introduction of a hydroxyl group onto the quinoline core of primaquine. nih.gov This phenolic metabolite, 5-hydroxyprimaquine, is notoriously unstable under physiological conditions. researchgate.netnih.govresearchgate.net It readily undergoes spontaneous auto-oxidation to form a quinone-imine intermediate, which then rapidly converts to the more stable 5,6-orthoquinone. nih.govresearchgate.net This instability has made the direct detection of 5-hydroxyprimaquine in plasma challenging, leading researchers to use the more stable 5,6-orthoquinone as a surrogate marker for CYP2D6-mediated activation. mdpi.comasm.orgasm.org

Key Findings on CYP-Mediated Formation of 5,6-Orthoquinone Primaquine Precursors
Enzyme/SystemRoleKey SubstratePrimary ProductSignificanceReferences
Cytochrome P450 2D6 (CYP2D6)Catalyzes the initial and rate-limiting hydroxylation step.Primaquine5-HydroxyprimaquineEssential for the bioactivation of primaquine. Genetic polymorphisms in CYP2D6 can affect metabolite levels and clinical outcomes. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov
Cytochrome P450 Reductase (CPR)Participates in the metabolic activation process alongside CYP2D6.PrimaquineHydroxylated metabolitesContributes to the overall enzymatic conversion of primaquine. nih.gov
Human Liver MicrosomesIn vitro system demonstrating the hepatic metabolism of primaquine.PrimaquineVarious hydroxylated metabolites, including 5-hydroxyprimaquine.Confirms the liver as a primary site for the enzymatic formation of primaquine metabolites. researchgate.net

Primaquine is administered as a racemic mixture of two enantiomers, R-(-)-primaquine and S-(+)-primaquine. In vitro studies have revealed that the metabolism of primaquine by CYP2D6 is stereoselective. nih.gov This enantioselectivity influences the rate and extent of formation of 5-hydroxyprimaquine and, subsequently, the 5,6-orthoquinone.

Research has indicated that the two enantiomers exhibit different metabolic profiles. For instance, in human volunteers, the plasma concentration of the parent drug was significantly higher in the S-(+)-primaquine treatment group compared to the R-(-)-primaquine group. nih.gov Conversely, the major plasma metabolite, carboxyprimaquine (formed via a different pathway mediated by monoamine oxidase), was much higher in the R-(-)-primaquine treated group. nih.gov

With respect to the formation of the orthoquinone, concentrations of this metabolite in red blood cells after administration of S-(+)-primaquine were higher than after R-(-)-primaquine administration. nih.gov This suggests that the S-(+)-enantiomer may be a better substrate for the CYP2D6-mediated hydroxylation pathway that leads to the formation of the orthoquinone. These stereoselective differences in metabolism are critical as they may translate to variations in efficacy and toxicity between the enantiomers.

Non-Enzymatic Biotransformation Processes in Isolated Cellular Components or Cell-Free Systems

While enzymatic pathways in the liver are central to primaquine's bioactivation, evidence suggests that non-enzymatic processes, particularly within erythrocytes, can also contribute to the formation of 5,6-orthoquinone primaquine. nih.govd-nb.inforesearchgate.net

The formation of primaquine-5,6-orthoquinone from its precursor, 5-hydroxyprimaquine, involves oxidative demethylation. nih.govd-nb.info Once 5-hydroxyprimaquine is formed, it is highly unstable and can spontaneously oxidize. researchgate.netnih.govresearchgate.net This auto-oxidation process generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and leads to the formation of a quinone-imine intermediate. nih.govnih.gov This intermediate is also transient and is rapidly converted to the more stable 5,6-orthoquinone. nih.govresearchgate.netdoi.org

Studies have demonstrated that human red blood cells (RBCs) can directly mediate the formation of primaquine-5,6-orthoquinone from primaquine, independent of hepatic enzymes. nih.govd-nb.inforesearchgate.net When primaquine and its enantiomers are incubated with human RBCs or even with hemoglobin in a cell-free system, the major metabolite detected is primaquine-5,6-orthoquinone. nih.govd-nb.info

This biotransformation appears to be a non-enzymatic process, likely driven by the reactive oxygen species (ROS) that are naturally present in erythrocytes or generated during the autoxidation of oxyhemoglobin to methemoglobin. nih.govnih.gov The iron in heme within hemoglobin can act as a catalyst in these oxidation reactions. The formation of the orthoquinone within the erythrocyte is particularly significant as this is the primary site of primaquine's hemolytic toxicity. nih.govd-nb.info

Summary of Non-Enzymatic Formation of 5,6-Orthoquinone Primaquine
SystemMechanismKey IntermediatesDriving FactorsSignificanceReferences
Isolated Human ErythrocytesDirect oxidation of primaquine and its metabolites.5-Hydroxyprimaquine, Quinone-imineReactive Oxygen Species (ROS), Hemoglobin autoxidationDemonstrates that the toxic metabolite can be formed at the site of toxicity, independent of liver metabolism. nih.govd-nb.inforesearchgate.net
Cell-Free Hemoglobin SolutionsHemoglobin-mediated oxidation.5-Hydroxyprimaquine, Quinone-imineHeme iron, inherent oxidative environmentConfirms the role of hemoglobin in catalyzing the non-enzymatic formation of the orthoquinone. nih.govd-nb.info

Intrinsic Chemical Reactivity of the Orthoquinone Moiety

The 5,6-orthoquinone moiety of the primaquine metabolite is a highly reactive chemical entity. Its reactivity is central to both the therapeutic and toxic effects of the drug. The primary mechanism of its reactivity is its ability to undergo redox cycling. researchgate.netnih.govdoi.org

In this process, the orthoquinone can be reduced back to a semiquinone radical or a hydroquinone (B1673460) by cellular reductants. This reduced form can then be re-oxidized by molecular oxygen, regenerating the parent orthoquinone and producing superoxide radicals. nih.govnih.gov This cycle can repeat, leading to the continuous generation of reactive oxygen species, including superoxide and hydrogen peroxide. This sustained production of ROS is believed to be a key contributor to the antimalarial activity of primaquine by inducing oxidative stress in the parasite. nih.govnih.gov

However, this same redox cycling activity is also implicated in the hemolytic toxicity of primaquine, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, whose red blood cells have a diminished capacity to handle oxidative stress. nih.govolemiss.eduelifesciences.org The accumulation of ROS can lead to the oxidation of hemoglobin to methemoglobin, damage to the erythrocyte membrane, and ultimately, hemolysis. plos.orgmedrxiv.orgscispace.com Recent studies have confirmed that 5,6-orthoquinone primaquine is directly hemolytic to older, G6PD-deficient red blood cells. doi.orgresearchgate.net

Bioreductive Redox Cycling Mechanisms and Electron Transfer Processes

The formation of 5,6-Orthoquinone Primaquine is the result of a multi-step metabolic process. Initially, primaquine is metabolized by hepatic cytochrome P450 enzymes, particularly CYP2D6, to form hydroxylated metabolites, with 5-hydroxyprimaquine being a key intermediate. doi.orgresearchgate.netnih.gov This 5-hydroxyprimaquine is highly unstable and undergoes spontaneous oxidation to a quinone-imine derivative. nih.govd-nb.info This quinone-imine is subsequently converted to the more stable 5,6-Orthoquinone Primaquine (5,6-POQ). doi.orgresearchgate.net

A critical feature of these metabolites is their ability to undergo bioreductive redox cycling. This process involves the transfer of electrons, often in single-electron steps, from biological reductants. researchgate.netnih.gov Enzymes such as ferredoxin:NADP+ oxidoreductase can facilitate the reduction of the quinone-imines. nih.gov This reduction regenerates the hydroxyl form, which can then be re-oxidized, perpetuating a catalytic cycle. researchgate.net During this cycle, drug-derived free radicals, identified as o-semitype quinones, are formed as transient intermediates. nih.govnih.gov Recent studies have confirmed that 5,6-POQ itself possesses direct redox cycling activity, challenging previous notions that it was an inert waste product. doi.org This cycling mechanism is believed to be a cornerstone of the compound's biological effects. nih.govdoi.orgresearchgate.net

Table 1: Key Intermediates and Products in the Bioreductive Redox Cycling of 5,6-Orthoquinone Primaquine


Compound/IntermediateRole in the PathwayKey Characteristics
5-HydroxyprimaquinePrimary Oxidative MetaboliteHighly unstable; readily undergoes autoxidation. [3, 4]
Quinone-imine DerivativeIntermediateFormed from the oxidation of 5-hydroxyprimaquine; participates in redox cycling. [5, 8]
o-Semiquinone RadicalTransient IntermediateGenerated via single-electron transfer during redox cycling. researchgate.net
5,6-Orthoquinone Primaquine (5,6-POQ)Stable MetaboliteEnd product of the initial oxidation pathway; capable of direct redox cycling. [2, 6]

Investigating the Generation of Reactive Oxygen Species (ROS) from Quinone-Mediated Reactions

A direct consequence of the redox cycling of primaquine's quinone metabolites is the prolific generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net The continuous oxidation and reduction of these compounds result in the transfer of electrons to molecular oxygen, producing a cascade of damaging radicals.

The primary mechanisms for ROS production include the autoxidation of 5-hydroxylated metabolites and their coupled oxidation with molecules like oxyhemoglobin. nih.gov In vitro studies have demonstrated that incubation of primaquine with erythrocytes leads to a significant accumulation of hydrogen peroxide (H₂O₂). nih.govd-nb.info Further investigations have identified the generation of superoxide radical anions (O₂⁻) and highly reactive hydroxyl radicals (•OH). nih.govnih.gov Direct exposure of red blood cells to 5,6-POQ has been shown to increase the production of superoxide. doi.orgresearchgate.net The formation of hydroxyl radicals is thought to occur primarily through a metal ion-catalyzed reaction between the drug-derived semiquinone radicals and hydrogen peroxide. nih.gov This sustained production of ROS is considered a major contributor to the oxidative stress associated with primaquine metabolites. d-nb.infodoi.org

Table 2: Reactive Oxygen Species (ROS) Generated from Primaquine Quinone-Mediated Reactions


Reactive Oxygen Species (ROS)Source/Mechanism of GenerationReference
Superoxide Radical Anion (O₂⁻)Single-electron transfer to molecular oxygen during redox cycling.[1, 2]
Hydrogen Peroxide (H₂O₂)Dismutation of superoxide or direct product of metabolite oxidation.[1, 3, 5]
Hydroxyl Radical (•OH)Metal-catalyzed reaction between drug-derived radicals and H₂O₂. researchgate.net

Interactions with Endogenous Biological Reductants and Antioxidant Systems (Mechanistic)

The ROS generated by 5,6-POQ and its precursors exert significant pressure on the cell's endogenous antioxidant systems. The primary target of this oxidative assault is reduced glutathione (GSH), a critical component of cellular redox buffering. nih.gov Studies have shown that primaquine metabolites lead to the oxidation and depletion of GSH pools. nih.gov

In normal cells, antioxidant enzymes can mitigate this damage. However, in systems with compromised antioxidant defenses, such as in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the cellular machinery is quickly overwhelmed. d-nb.info G6PD is essential for regenerating NADPH, which is required to maintain a reduced pool of glutathione. The weakened defense mechanism in G6PD-deficient erythrocytes cannot neutralize the high levels of drug-induced ROS, leading to extensive oxidative damage. d-nb.info The decreased ability of these cells to manage methemoglobin levels further indicates that the rate of ROS generation surpasses the cell's reductive and antioxidant capacities. doi.org

Interactions with Cellular Macromolecules In Vitro (Mechanistic Focus)

The reactivity of 5,6-Orthoquinone Primaquine extends to direct and indirect interactions with cellular macromolecules, leading to structural and functional alterations.

Association Studies with Proteins (e.g., Hemoglobin) and Other Biological Macromolecules in Cell-Free Models

Research has established that the oxidative damage to erythrocytes is caused by primaquine's metabolites rather than the parent drug itself. nih.gov Hemoglobin is a principal target of these reactive species. In cell-free models, incubating 5-hydroxylated metabolites of primaquine with hemoglobin leads to the rapid oxidation of oxyhemoglobin to methemoglobin. nih.govnih.gov This process occurs via a dual mechanism involving the autoxidation of the metabolites and their coupled oxidation with oxyhemoglobin. nih.gov

Interestingly, studies have also shown that the formation of 5,6-Orthoquinone Primaquine can occur when the parent drug is incubated directly with hemoglobin in a cell-free system. nih.govd-nb.inforesearchgate.net This suggests that hemoglobin may play a role in the biotransformation process, possibly through the presence of ROS generated during its normal autoxidation. nih.govd-nb.info In G6PD-deficient red blood cells, the oxidation of hemoglobin and GSH culminates in the formation of Heinz bodies, which are aggregates of denatured hemoglobin. nih.gov

Table 3: Effects of 5,6-Orthoquinone Primaquine and Precursors on Cellular Macromolecules In Vitro


MacromoleculeObserved EffectUnderlying Mechanism
HemoglobinOxidation of oxyhemoglobin to methemoglobin. nih.govCoupled oxidation with 5-hydroxylated metabolites and ROS-mediated damage. nih.gov
HemoglobinFormation of Heinz bodies (in G6PD-deficient cells). nih.govPrecipitation of hemoglobin denatured by oxidative stress. nih.gov
Glutathione (GSH)Depletion of reduced glutathione pools. nih.govDirect oxidation by ROS and quinone species. nih.gov

Isotopic Tracing Applications of 5,6 Orthoquinone Primaquine D6 in Biochemical Investigations

Elucidating Complex Metabolic Pathways and Unstable Intermediate Species

The biotransformation of primaquine (B1584692) is complex, involving multiple enzymatic pathways and producing numerous metabolites, some of which are highly reactive and unstable. frontiersin.org Isotopic labeling is essential for mapping these intricate pathways and identifying transient chemical species that would otherwise be undetectable.

Stable isotope labeling provides a definitive method for tracing the metabolic fate of a parent compound. In in vitro systems, such as cryopreserved human hepatocytes or recombinant cytochrome P450 enzymes, a 50:50 mixture of the deuterated (d6) and non-deuterated (12C) parent drug is often incubated. nih.gov Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification of metabolites by searching for characteristic "twin peaks" with a specific mass difference (e.g., 6 Da for a d6 label). nih.gov

This approach unequivocally establishes a precursor-product relationship. For instance, when deuterated primaquine is incubated with liver microsomes, the appearance of a deuterated 5,6-orthoquinone signal confirms that it is a direct downstream product. This technique has been instrumental in confirming that 5,6-orthoquinone primaquine is a terminal metabolite in a pathway that begins with hydroxylation of the primaquine core, a reaction mediated primarily by the CYP2D6 enzyme. nih.govnih.gov

A significant challenge in studying primaquine metabolism is the instability of its hydroxylated intermediates. nih.gov The metabolite 5-hydroxyprimaquine (B3272956), for example, is considered a key precursor to the active and potentially toxic species, but it is extremely labile and rapidly auto-oxidizes. doi.orgmdpi.com This oxidation cascade ultimately terminates in the more stable 5,6-orthoquinone primaquine. mdpi.com

Due to their low concentrations and transient nature, identifying such intermediates is nearly impossible without isotopic tracers. Using a deuterated precursor like Primaquine-d6 allows researchers to confidently detect the corresponding labile intermediate (e.g., 5-hydroxyprimaquine-d6). The distinct mass of the deuterated intermediate allows it to be distinguished from background noise and other endogenous molecules in the complex biological matrix, enabling its characterization even if it exists for only a short time before converting to the more stable 5,6-orthoquinone-d6 product. nih.govresearchgate.net

Investigating Biotransformation Kinetics in Isolated Enzyme Systems and Subcellular Fractions

Deuterated standards are critical for accurately quantifying the kinetics of metabolic reactions. 5,6-Orthoquinone Primaquine-d6 can be used both as a substrate to measure its own formation and as an internal standard for quantifying its non-deuterated counterpart.

The replacement of hydrogen with deuterium (B1214612) can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, and more energy is required to break it. A significant KIE is observed if the C-H bond is broken in the rate-determining step of the reaction.

In the context of primaquine metabolism, this principle can be applied to investigate reaction mechanisms.

Enzymatic Reactions: The primary enzymatic pathway leading to 5,6-orthoquinone involves CYP2D6-mediated hydroxylation. nih.gov If deuterium atoms were placed at the site of hydroxylation, a primary KIE would be expected. While the d6 label in this compound is typically on the quinoline (B57606) ring and methoxy (B1213986) group, secondary KIEs can still occur, providing insights into the transition state of the enzymatic reaction.

Non-Enzymatic Reactions: Studies have shown that 5,6-orthoquinone primaquine can be formed non-enzymatically in human erythrocytes, likely through processes involving reactive oxygen species (ROS). d-nb.infonih.govresearchgate.net Investigating the KIE in these cell-based systems using deuterated primaquine could help elucidate the mechanism of this non-enzymatic transformation and distinguish it from enzyme-catalyzed pathways.

Using deuterated substrates allows for the precise measurement of metabolite formation rates. In a typical experiment, a known concentration of deuterated primaquine is incubated with an enzyme system, such as recombinant human CYP2D6. nih.gov Aliquots are taken at various time points, and the reaction is stopped. The concentration of the resulting this compound is then quantified using LC-MS/MS. This method provides high sensitivity and specificity, allowing for the construction of accurate concentration-time profiles and the calculation of key kinetic parameters.

Table 1: Illustrative Formation of Primaquine Metabolites by Human CYP2D6 Over Time

Time (minutes)2-hydroxyprimaquine (ng/mL)4-hydroxyprimaquine (ng/mL)Dihydroxyprimaquine (ng/mL)
0000
521015080
15390280150
30350320160
60310290155
120300250150

This table provides representative data based on findings from studies investigating the formation of various hydroxylated primaquine metabolites over time when incubated with human CYP2D6. The values are illustrative of typical kinetic profiles. Data adapted from Fasinu et al. (2014). nih.gov

Studies on Differential Metabolism of Stereoisomers using Deuterated Probes

Primaquine is administered as a racemic mixture of two enantiomers: S-(+)-primaquine and R-(-)-primaquine. Extensive research has shown that the metabolism of these stereoisomers is highly selective, leading to different pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net Deuterated probes are essential for studying these differences with high precision.

By synthesizing the deuterated versions of each individual enantiomer (e.g., S-(+)-Primaquine-d6 and R-(-)-Primaquine-d6), researchers can incubate them separately with enzyme systems like human CYP2D6 or in hepatocyte models. nih.gov This allows for the unambiguous quantification of the specific metabolites produced by each enantiomer.

Such studies have revealed significant differences:

Rate of Metabolism: The S-(+)-enantiomer is metabolized by CYP2D6 at a significantly higher rate than the R-(-)-enantiomer. nih.gov

Metabolite Profile: The enantiomers generate different profiles of hydroxylated metabolites. For instance, 2-hydroxyprimaquine is preferentially formed from the S-(+)-enantiomer, whereas 4-hydroxyprimaquine is preferentially generated from the R-(-)-enantiomer. nih.gov Furthermore, the major circulating metabolite, carboxyprimaquine, is generated preferentially from the R-(-)-enantiomer. nih.govresearchgate.net The orthoquinone metabolite has also been observed to form in higher concentrations from the S-(+)-enantiomer. nih.gov

Table 2: Enantioselective Kinetic Parameters of Primaquine Metabolism by Human CYP2D6

SubstrateKm (μM)Vmax (μmol/min/mg)Relative Depletion (120 min)
(±)-Primaquine (Racemic)24.20.75~30%
S-(+)-Primaquine33.10.98~50%
R-(-)-Primaquine21.60.42~30%

This table summarizes the differential Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the metabolism of primaquine's enantiomers by recombinant human CYP2D6. Data from Fasinu et al. (2014). nih.gov

Computational and Theoretical Analysis of 5,6 Orthoquinone Primaquine D6

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 5,6-Orthoquinone Primaquine-d6, might bind to and interact with a macromolecular target, typically a protein or enzyme. These simulations provide valuable information on the preferred binding poses, the strength of the interaction (binding affinity), and the key molecular forces driving the recognition process.

While the formation of 5,6-Orthoquinone Primaquine (B1584692) is critically dependent on Cytochrome P450 enzymes, particularly the CYP2D6 isoform, detailed docking studies of this specific metabolite with CYP active sites are not extensively documented in publicly available literature. nih.govscispace.comnih.gov The metabolic pathway involves the initial CYP2D6-mediated hydroxylation of primaquine to form 5-hydroxyprimaquine (B3272956), which is a highly unstable intermediate that subsequently oxidizes to the 5,6-orthoquinone. nih.govmdpi.commdpi.com

In contrast, computational docking studies have been performed to investigate the interaction of primaquine metabolites, including 5,6-Orthoquinone Primaquine, with other enzymes, such as NRH-quinone oxidoreductase 2 (NQO2). olemiss.edu NQO2 is an enzyme that can participate in the detoxification or activation of quinone-based compounds. olemiss.edu Docking simulations suggested that primaquine metabolites exhibit strong interactions with the NQO2 active site. olemiss.edu This interaction is significant as it implies a potential protective role for NQO2 in mitigating the effects of reactive quinone species. olemiss.edu Co-treatment of erythrocytes with NQO2 inhibitors was found to potentiate the hemotoxic response of primaquine metabolites, further supporting the protective function of this enzyme. olemiss.edu

Computational docking studies exploring the binding of primaquine metabolites with NQO2 have provided insights into their molecular recognition. olemiss.edu The simulations indicated stronger interactions for the metabolites compared to both a known NQO2 inhibitor (melatonin) and a substrate (menadione). olemiss.edu This suggests a high binding affinity and a potentially stable complex formation between 5,6-Orthoquinone Primaquine and the enzyme. While specific binding energy values from these computational studies are not detailed, the comparative results point to a favorable interaction. The binding mode within the NQO2 active site would likely involve a combination of hydrogen bonding, van der Waals forces, and potentially pi-stacking interactions between the planar quinone ring system and aromatic amino acid residues in the enzyme's binding pocket.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide a fundamental understanding of a molecule's structure, stability, and chemical reactivity based on the distribution of its electrons.

The reactivity of 5,6-Orthoquinone Primaquine is intrinsically linked to its electronic structure. DFT studies on primaquine and its derivatives have been conducted to understand these properties. nih.govacs.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to this understanding. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For a molecule like 5,6-Orthoquinone Primaquine, the quinone moiety significantly influences the electronic landscape. The presence of electron-withdrawing carbonyl groups lowers the energy of the LUMO, making the molecule a good electron acceptor. DFT studies have shown that the formation of a quinone-imine structure on the primaquine framework significantly increases its ability to capture an electron. nih.gov The distribution of electron density, characterized by the shape of these frontier orbitals, indicates that the quinoline (B57606) ring system is the primary site of redox activity. Specifically, substituents at the 5- and 7-positions of the primaquine ring have the largest effect on the HOMO and, consequently, the molecule's ionization potential. acs.org

The tendency of 5,6-Orthoquinone Primaquine to engage in redox cycling is a key feature of its biochemistry. mdpi.comdoi.org DFT calculations are used to predict the energetics of these processes, primarily through the calculation of electron affinities (EA). nih.gov A higher electron affinity indicates a greater propensity for a molecule to accept an electron and form a radical anion, initiating redox processes.

Computational studies have demonstrated that conversion to a quinone-imine or orthoquinone structure markedly increases the adiabatic electron affinity of the primaquine molecule. nih.gov This enhanced electron-accepting capability is fundamental to its ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). nih.gov The table below summarizes theoretical findings on how structural modifications affect the electron-accepting ability of primaquine derivatives, which is directly related to their redox potential.

Primaquine DerivativePredicted Effect on Electron Affinity (EA)Implication for Redox Potential
5-OH-PrimaquineSimilar adiabatic EA to parent primaquine in gas phaseModerate electron acceptor
Quinone-imine structureSignificantly increased electron capture abilityStrong electron acceptor, high redox potential
Aqueous Solution (General)Significantly larger adiabatic EAs than in gas phaseEnhanced redox activity in biological environments

Data derived from DFT studies on primaquine derivatives. nih.gov

In Silico Prediction of Metabolic Pathways and Reactive Intermediates Formation

In silico models are used to predict how drugs are metabolized by the body. For primaquine, these models corroborate experimental findings and help elucidate the complex pathways leading to its active and reactive forms.

The primary predicted metabolic activation pathway for primaquine begins with oxidation mediated by the CYP2D6 enzyme. nih.govfrontiersin.org This enzymatic reaction hydroxylates the quinoline ring, primarily at the 5-position, to produce 5-hydroxyprimaquine. mdpi.commdpi.com This hydroxylated intermediate is known to be highly unstable. mdpi.commdpi.com Computational models and experimental data indicate that 5-hydroxyprimaquine rapidly undergoes further oxidation, either spontaneously or enzymatically, to form the more stable, yet still reactive, 5,6-Orthoquinone Primaquine. doi.orgd-nb.info

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 5,6-orthoquinone primaquine (5,6-PQ) in biological matrices, and how do they address stability challenges?

  • Methodology : Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for detecting 5,6-PQ in plasma, blood, and urine. For plasma and blood, acetonitrile extraction followed by gradient elution (0.1% formic acid and acetonitrile) on a Waters Atlantis T3 column ensures sensitivity (calibration range: 1–1200 ng/mL). Urine analysis requires methanol with 0.1% formic acid to mitigate matrix effects. Stability studies confirm 5,6-PQ remains intact for ≥3 months at −80°C/−20°C .
  • Rationale : 5,6-PQ’s instability in light/oxygen necessitates rapid processing and cold storage. Its role as a stable surrogate for 5-hydroxyprimaquine (5-OH-PQ) makes precise quantification critical for pharmacokinetic (PK) studies .

Q. How does 5,6-PQ serve as a biomarker for primaquine’s (PQ) therapeutic and toxic effects?

  • Methodology : 5,6-PQ is derived from CYP2D6-mediated oxidation of 5-OH-PQ, which undergoes redox cycling to generate reactive oxygen species (ROS). Measure 5,6-PQ in urine (creatinine-corrected AUC) as a proxy for active metabolite exposure. Plasma levels are negligible due to rapid hepatic accumulation and excretion .
  • Rationale : Urinary 5,6-PQ correlates with CYP2D6 activity and PQ efficacy in radical cure of Plasmodium vivax. Reduced levels in CYP2D6 poor metabolizers (e.g., CYP2D610/*10 genotypes) predict treatment failure .

Q. What experimental models are used to assess 5,6-PQ’s hemolytic toxicity in G6PD-deficient individuals?

  • Methodology : Humanized G6PD-deficient mouse models (e.g., hG6PDMed⁻) exposed to 5,6-PQ show dose-dependent RBC lysis. Metrics include RBC survival (flow cytometry), ROS production (EPR spectroscopy), and glutathione depletion (GSH/GSSG ratios). In vitro assays with primary human hepatocytes validate CYP2D6-dependent metabolite formation .
  • Rationale : 5,6-PQ directly induces oxidative stress in G6PD-deficient RBCs, mimicking clinical hemolysis. This model informs safe dosing thresholds for PQ in endemic populations .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms influence 5,6-PQ pharmacokinetics, and what are the implications for PQ dose optimization?

  • Methodology : Genotype-phenotype correlation studies in diverse cohorts (e.g., Cambodian adults) link CYP2D6 variants (e.g., *10/*10) to reduced urinary 5,6-PQ AUC. Normal metabolizers (NMs) exhibit 3× higher 5,6-PQ excretion than intermediate metabolizers (IMs). Population PK modeling adjusts PQ doses based on CYP2D6 activity scores .
  • Rationale : CYP2D6 poor metabolizers require higher PQ doses for radical cure, but this increases hemolysis risk in G6PD-deficient individuals. Personalized dosing balances efficacy and safety .

Q. What drug-drug interactions (DDIs) inhibit 5,6-PQ formation, and how can these be managed in clinical studies?

  • Methodology : Co-administer PQ with CYP2D6 inhibitors (e.g., fluoxetine) in murine models. LC-MS/MS quantifies hepatic 5,6-PQ depletion (↓50% in inhibitor-treated mice). In vitro assays with recombinant CYP2D6 confirm competitive inhibition by chloroquine/quinine (IC₅₀: 2–5 µM) .
  • Rationale : Antimalarials like chloroquine suppress 5,6-PQ formation, compromising PQ efficacy. Clinical protocols must screen for CYP2D6 inhibitors in co-infection settings .

Q. How can physiologically based pharmacokinetic (PBPK) models predict 5,6-PQ tissue distribution and antimalarial activity?

  • Methodology : Mammillary PK/PD models compartmentalize 5,6-PQ distribution (plasma, RBCs, liver) with first-order elimination. Time-dependent parasitemia covariates improve tafenoquine (TQ) clearance predictions. Visual predictive checks validate model robustness using observed vs. simulated concentration-time profiles .
  • Rationale : PBPK models identify liver-targeted 5,6-PQ accumulation, critical for hypnozoite clearance. They also predict drug-drug interaction risks in polypharmacy scenarios .

Q. What in vivo biomarkers correlate with 5,6-PQ’s oxidative toxicity, and how are they quantified?

  • Methodology : In G6PD-deficient models, measure plasma methemoglobin (MetHb) via spectrophotometry and urinary 8-isoprostane (LC-MS/MS) as oxidative stress markers. SEM imaging quantifies RBC morphological changes (e.g., echinocytosis) post-5,6-PQ exposure .
  • Rationale : These biomarkers provide mechanistic insights into 5,6-PQ’s hemolytic pathways and guide antioxidant co-therapies (e.g., N-acetylcysteine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.